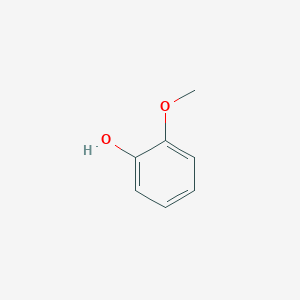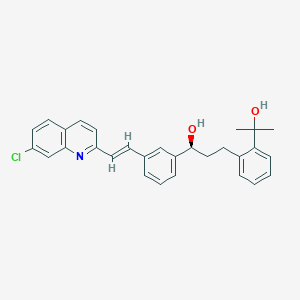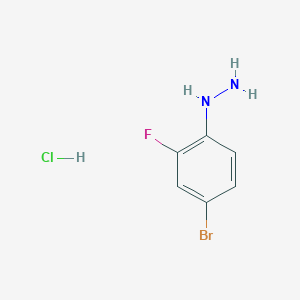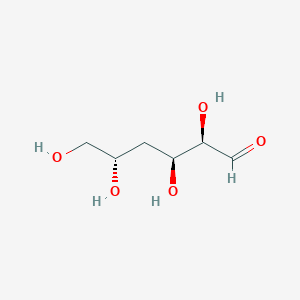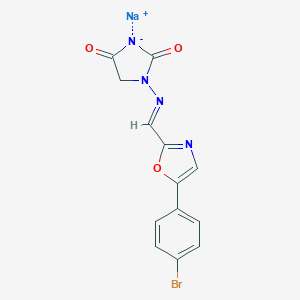
アズモレンナトリウム塩
説明
Azumolene sodium is the anhydrous sodium salt of azumolene. It contains an azumolene(1-).
科学的研究の応用
悪性高体温の治療
アズモレンナトリウムは、悪性高体温(MH)の治療のために承認されている唯一の薬であるダントロレンのアナログです . MHは、興奮収縮連関プロセスが混乱し、揮発性麻酔薬または脱分極性筋弛緩薬への反応で、筋小胞体(SR)からの制御不能なCa2+放出をもたらす骨格筋の薬理遺伝的障害です .
骨格筋筋小胞体(SR)Ca2+放出の阻害
アズモレンナトリウムとそのアナログであるダントロレンの薬理学的メカニズムは、SRリアノジン受容体(RyR)Ca2+放出チャネルの活性を調節することにより、骨格筋SR Ca2+放出を阻害することです .
骨格筋線維におけるCa2+スパークの抑制
アズモレンナトリウムは、透過処理されたカエル骨格筋線維において、用量依存的に自発的なCa2+スパークの頻度を抑制することが示されています . これは、アズモレンナトリウムがCa2+スパークを開始するCa2+放出チャネルの開口の確率を低下させることを示唆しています .
ストア作動性カルシウム流入(SOCE)の阻害
アズモレンナトリウムは、骨格筋リアノジン受容体に結合したSOCEの成分を阻害します . アズモレンナトリウム20 µMは、筋管においてSOCEを70%減少させます .
悪性高体温に関連する筋肉の機能不全の打ち消し
アズモレンナトリウムは、悪性高体温に関連する筋肉の機能不全に対抗するのに役立ちます .
細胞生物学および神経科学における研究
アズモレンナトリウムは、細胞生物学や神経科学などの研究分野で使用されています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.
作用機序
Target of Action
Azumolene Sodium Salt primarily targets the ryanodine receptor 1 (RyR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
The compound interacts with its target by binding to the ryanodine receptor 1 and decreasing intracellular calcium concentration . This interaction depresses excitation-contraction coupling in skeletal muscle .
Biochemical Pathways
Azumolene Sodium Salt affects the store-operated calcium entry (SOCE) pathway . This pathway is coupled to the skeletal muscle ryanodine receptor. The compound inhibits a component of SOCE, leading to a reduction in SOCE in myotubes .
Pharmacokinetics
It’s known that the compound is a crystalline solid and its solubility in different solvents may impact its bioavailability .
Result of Action
The inhibition of calcium release from the skeletal muscle sarcoplasmic reticulum by Azumolene Sodium Salt results in muscle relaxation . This action has utility in countering muscle dysfunction associated with malignant hyperthermia .
Action Environment
The environment can influence the action, efficacy, and stability of Azumolene Sodium Salt. For instance, the compound must be stored at -20°C and remains stable for ≥ 4 years . .
生化学分析
Biochemical Properties
Azumolene Sodium Salt plays a significant role in biochemical reactions, particularly those involving calcium ions. It interacts with the skeletal muscle ryanodine receptor, a type of calcium channel in the sarcoplasmic reticulum of skeletal muscle cells . The interaction between Azumolene Sodium Salt and this receptor inhibits a component of store-operated calcium entry (SOCE), reducing SOCE in myotubes by up to 70% at a concentration of 20 µM .
Cellular Effects
The effects of Azumolene Sodium Salt on cells are primarily related to its influence on calcium ion dynamics. By inhibiting the release of calcium from the sarcoplasmic reticulum, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . For instance, it can counter muscle dysfunction associated with malignant hyperthermia .
Molecular Mechanism
Azumolene Sodium Salt exerts its effects at the molecular level through its interaction with the ryanodine receptor. This interaction inhibits the release of calcium ions from the sarcoplasmic reticulum, thereby affecting the calcium ion concentration within the cell . This can lead to changes in gene expression and enzyme activity, as many cellular processes are regulated by calcium ions.
Metabolic Pathways
Azumolene Sodium Salt is involved in the calcium signaling pathway due to its interaction with the ryanodine receptor
特性
IUPAC Name |
sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRJPWBPXLNAJ-FPUQOWELSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN4NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105336-14-9 | |
| Record name | Azumolene sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZUMOLENE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azumolene sodium in skeletal muscle?
A1: Azumolene sodium, similar to its analog Dantrolene sodium, primarily acts as a skeletal muscle relaxant by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) within muscle cells [, , ]. This inhibition specifically targets the ryanodine receptor (RyR) Ca2+ release channels present on the SR membrane []. By suppressing the opening rate of these channels, Azumolene sodium reduces the frequency of spontaneous Ca2+ release events called "Ca2+ sparks", ultimately leading to decreased muscle contractility [].
Q2: How does the effect of Azumolene sodium on intrafusal muscle contraction differ from that of Dantrolene sodium?
A2: While both Azumolene sodium and Dantrolene sodium reduce intrafusal muscle contraction, a notable difference emerges at high stimulation frequencies. Azumolene sodium maintains its depressant effect on intrafusal muscle contraction even at high frequencies, whereas Dantrolene sodium exhibits only a minimal relaxant effect in this range [].
Q3: What is the significance of the differing effects of Azumolene sodium and Dantrolene sodium at high stimulation frequencies?
A3: The difference in high-frequency effects between Azumolene sodium and Dantrolene sodium is likely to be less significant in practical applications []. This is because the discharge frequency in an intact animal or human patient is unlikely to reach the high levels where the drugs' effects diverge significantly []. Therefore, despite the observed difference in vitro, the overall impact of both drugs on muscle relaxation is expected to be similar in vivo.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



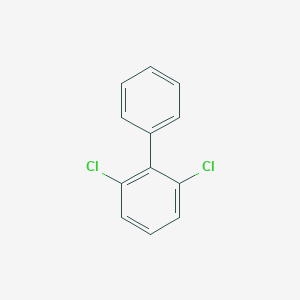
![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
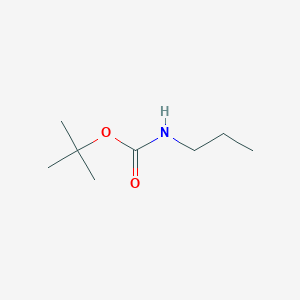
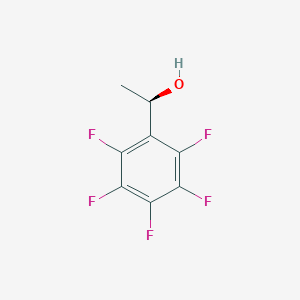
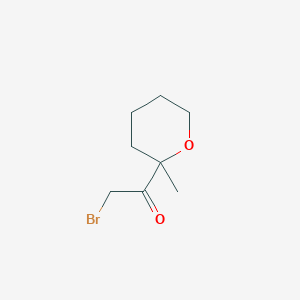
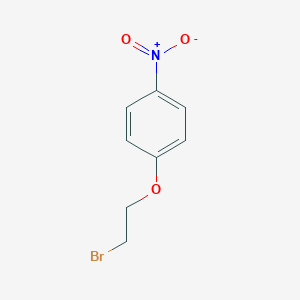

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
